Cas no 422526-42-9 (methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate)

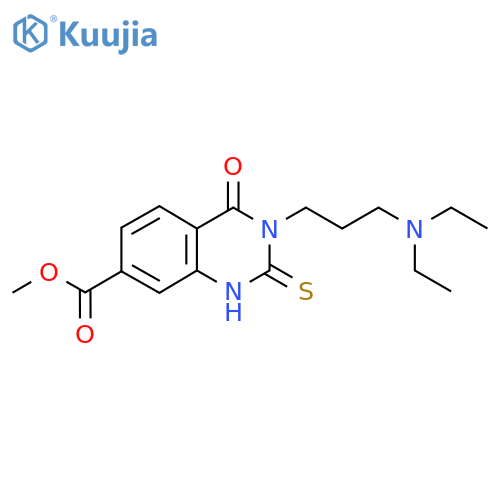

422526-42-9 structure

商品名:methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- EU-0028143

- MLS000538461

- METHYL 3-[3-(DIETHYLAMINO)PROPYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE

- SR-01000562503-1

- 422526-42-9

- methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- F0916-6002

- SCHEMBL15613189

- AKOS002074841

- Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate

- methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate

- DTXSID401119913

- SR-01000562503

- CHEMBL1414852

- SMR000144498

- HMS2458K15

-

- インチ: 1S/C17H23N3O3S/c1-4-19(5-2)9-6-10-20-15(21)13-8-7-12(16(22)23-3)11-14(13)18-17(20)24/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,24)

- InChIKey: FBARBMLOSFUPQA-UHFFFAOYSA-N

- ほほえんだ: S=C1NC2C=C(C(=O)OC)C=CC=2C(N1CCCN(CC)CC)=O

計算された属性

- せいみつぶんしりょう: 349.14601278g/mol

- どういたいしつりょう: 349.14601278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0916-6002-15mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 15mg |

$89.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-5mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 5mg |

$69.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-1mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 1mg |

$54.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-25mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 25mg |

$109.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-3mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 3mg |

$63.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-40mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 40mg |

$140.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-2μmol |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 2μl |

$57.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-30mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 30mg |

$119.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-10mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 10mg |

$79.0 | 2023-05-18 | |

| Life Chemicals | F0916-6002-2mg |

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

422526-42-9 | 90%+ | 2mg |

$59.0 | 2023-05-18 |

methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate 関連文献

-

1. Water

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

422526-42-9 (methyl 3-3-(diethylamino)propyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量